molecular formula C₁₈H₁₇N₅O₃S B560527 Protein kinase inhibitors 1 CAS No. 1365986-44-2

Protein kinase inhibitors 1

Cat. No. B560527
M. Wt: 383.42
InChI Key: YHUKWWWCNSTFHL-RIYZIHGNSA-N
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Description

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein . PKIs are considered valuable drug prototypes, often referred to as ‘hit molecules’, in the early stages of drug development .


Synthesis Analysis

The development of specific drugs to inhibit protein kinases in cancer cells has been a major goal of academic and pharmaceutical industry research during the last three decades . Selective so-called chemogenomic protein kinase inhibitors can be used as tool compounds to identify their targets in phenotypic assay systems .


Molecular Structure Analysis

Protein kinases are challenging due to their hydrophobicity, flat surface, specificity, potency, etc . They are responsible for the transfer of a phosphate group from ATP to specific amino acids (usually serine, threonine, or tyrosine) on target proteins, which in turn can activate or inhibit their function .


Chemical Reactions Analysis

Covalent targeting has experienced a revival in the last decade, especially in the area of protein kinase inhibitor development . Generally, covalent inhibitors make use of an electrophilic moiety often termed “warhead” to react with a nucleophilic amino acid, most frequently a cysteine .


Physical And Chemical Properties Analysis

The physicochemical properties of 9351 non-redundant inhibitors present in the iPPI-DB and TIMBAL databases were analyzed to define a computational model for active compounds acting against PPI targets .

Scientific Research Applications

Protein kinase inhibitors, such as Type I/II inhibitors, have been developed to target these kinases . These inhibitors occupy the ATP-bound pocket of the kinase and prevent it from phosphorylating other proteins . Over the last 30 years, chemically diverse kinase inhibitors with varied selectivity levels have emerged . They have been used effectively in the clinical sector, particularly as anticancer drugs .

Despite these advances, developing a desired kinase drug is still a challenging task due to the high similarity of the ATP-binding sites across the whole kinome thwarting selectivity . Therefore, further research is needed to develop more effective and selective protein kinase inhibitors.

  • Cancer Treatment Protein kinase inhibitors have been extensively used in cancer treatment . The abnormal activity of protein kinases is involved in the pathogenesis of various diseases, including cancer . These inhibitors can target the signaling pathways essential for cancer therapy . As of now, 89 protein kinase inhibitors have been approved, and several hundreds have been used in clinics .

  • Treatment of Inflammatory Diseases Protein kinase inhibitors can also be used to treat inflammatory diseases . The abnormal activity of protein kinases is involved in the pathogenesis of inflammatory diseases . By inhibiting these kinases, the inflammatory response can be regulated.

  • Cardiovascular Diseases Protein kinase inhibitors have potential applications in the treatment of cardiovascular diseases . Abnormal protein kinase activity is involved in the pathogenesis of these diseases . By inhibiting these kinases, it may be possible to regulate cardiovascular function and treat these diseases.

  • Nervous System Diseases Protein kinase inhibitors can be used to treat diseases of the nervous system . Abnormal protein kinase activity is involved in the pathogenesis of these diseases . By inhibiting these kinases, it may be possible to regulate nervous system function and treat these diseases.

  • Degenerative Diseases Protein kinase inhibitors have potential applications in the treatment of degenerative diseases . Abnormal protein kinase activity is involved in the pathogenesis of these diseases . By inhibiting these kinases, it may be possible to slow down the progression of these diseases.

  • Development of Novel Protein Kinase Inhibitors Protein kinases remain to be discovered as targets for new biological processes and disease areas leading to the development and application of novel protein kinase inhibitors .

Future Directions

Several potential drugs under different stages of clinical trials are discussed, including their relevance to cancer, diabetes, obesity, cardiovascular, neurological, and auto-immune and inflammatory disease, among other disorders . The book also addresses the challenges and opportunities for future kinase inhibitor development .

properties

IUPAC Name

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKWWWCNSTFHL-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protein kinase inhibitors 1

Citations

For This Compound
188
Citations
L Zhang, P Carroll, E Meggers - Organic Letters, 2004 - ACS Publications
… A strategy is introduced for the creation of ruthenium complex-based protein kinase inhibitors 1 (X = CO or CH 2 ), morphed out of the class of indolocarbazole inhibitors with the alkaloid …
Number of citations: 95 pubs.acs.org
RA Engh, A Girod, V Kinzel, R Huber… - Journal of Biological …, 1996 - ASBMB
The discovery of several hundred different protein kinases involved in highly diverse cellular signaling pathways is in stark contrast to the much smaller number of known modulators of …
Number of citations: 334 www.jbc.org
TK Sawyer, RS Bohacek, CAM III, WC Shakespeare… - …, 2003 - Future Science
Figure 1. Milestones in protein kinase drug discovery relative to the identification of the first tyrosine kinase oncogene, Src, about 25 years ago. Key achievements and historical events …
Number of citations: 21 www.future-science.com
R Roskoski Jr - Pharmacological Research, 2021 - Elsevier
Dysregulation and mutations of protein kinases play causal roles in many diseases including cancer. The KLIFS (kinase–ligand interaction fingerprint and structure) catalog includes 85 …
Number of citations: 14 www.sciencedirect.com
RE Martell, RU Simpson, T Hsu - Biochemical pharmacology, 1988 - Elsevier
… Terminal differentiation of cultures induced by calcitriol (10 nM) was inhibited by 80% when cells were treated simultaneously with protein kinase inhibitors 1-(5-isoquinolinesulfonyl)-2-…
Number of citations: 28 www.sciencedirect.com
C Blaya, J Crespo, A Crespo, SF Aliño - European journal of pharmacology, 1998 - Elsevier
The effects of 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 (a cAMP-dependent protein kinase and protein kinase C inhibitor), n-(2-[methylamino]ethyl)-5-isoquinoline-…
Number of citations: 33 www.sciencedirect.com
M Tamura, H Nakao, H Yoshizaki, M Shiratsuchi… - … et Biophysica Acta (BBA …, 2005 - Elsevier
Hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, HA-1077, is a known selective inhibitor of Rho-kinase. Although its IC 50 value against Rho-kinase is more than 10 times …
Number of citations: 277 www.sciencedirect.com
D Mucs, RA Bryce, P Bonnet - Journal of computer-aided molecular design, 2011 - Springer
The identification of new, potent and selective inhibitors of important protein kinase targets is a major goal of drug discovery. Here we analyze the crystal structures of 55 protein kinase …
Number of citations: 15 link.springer.com
Y Uemura, M Nishikawa, F Komada, S Shirakawa - Leukemia research, 1989 - Elsevier
During monocyte-macrophage differentiation of HL-60 cells by 12-O-tetradecanoylphorbol 13-acetate, the intracellular globular(G)-actin and polymerized(F)-actin increased 3-fold and …
Number of citations: 13 www.sciencedirect.com
LC McPhail, D Qualliotine-Mann… - Proceedings of the …, 1995 - National Acad Sciences
The phosphorylation-dependent mechanisms regulating activation of the human neutrophil respiratory-burst enzyme, NADPH oxidase, have not been elucidated. We have shown that …
Number of citations: 114 www.pnas.org

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